5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid is an organic compound that features both a hydroxyl group and a carboxylic acid group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using stable and readily prepared organoboron reagents, along with palladium catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, leading to potential therapeutic effects in managing diabetes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Known for its use in the acylation of phenols and amines.
3-Hydroxybenzoic acid: Exhibits antioxidant properties and is used in various chemical reactions.
4-Hydroxybenzoic acid: Commonly used as a preservative and in the synthesis of other organic compounds.
Uniqueness
5-(4-Hydroxyphenyl)-2-hydroxynicotinic acid is unique due to its dual functional groups (hydroxyl and carboxylic acid) attached to a nicotinic acid core. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)13-6-8/h1-6,14H,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQAMCXXILDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686970 |
Source
|
Record name | 5-(4-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-56-3 |
Source
|
Record name | 5-(4-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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